

Physical properties of 4-(Difluoromethylthio)aniline (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Difluoromethylthio)aniline

Cat. No.: B1364554

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **4-(Difluoromethylthio)aniline**

Introduction: The Significance of the -SCF2H Moiety in Modern Chemistry

4-(Difluoromethylthio)aniline, identified by the CAS Number 24933-60-6, is an aromatic amine of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a difluoromethylthio (-SCF2H) group at the para-position of an aniline ring, imparts a unique combination of lipophilicity, hydrogen bond donating/accepting potential, and metabolic stability. This makes it a valuable building block for synthesizing novel pharmaceutical candidates and agrochemicals. The -SCF2H group is often used as a bioisostere for other functionalities, offering a nuanced tool for modulating a molecule's physicochemical and pharmacokinetic properties. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is the first critical step in its application, dictating the conditions for its purification, handling, and storage.

Physicochemical Characteristics

The definitive physical properties of a compound are cornerstones for its reliable application in synthesis and development. Below is a summary of the available data for **4-(Difluoromethylthio)aniline**.

Property	Value	Conditions	Source
Molecular Formula	C ₇ H ₇ F ₂ NS	-	[1]
Molecular Weight	175.2 g/mol	-	[1]
Melting Point	Not Reported	-	N/A
Boiling Point	64 °C	at 0.01 mmHg	[1]

Expert Analysis of Physical Properties

Boiling Point and Thermal Stability

The experimentally determined boiling point for **4-(Difluoromethylthio)aniline** is reported as 64 °C at a reduced pressure of 0.01 mmHg[\[1\]](#).

Field-Proven Insight: The specification of the boiling point under high vacuum is a critical piece of data. It strongly implies that the compound has a high boiling point at atmospheric pressure (760 mmHg) and is likely susceptible to thermal decomposition at elevated temperatures. Researchers should avoid atmospheric distillation for purification. Instead, vacuum distillation is the required method, as it allows the compound to vaporize at a much lower temperature, preserving its structural integrity. The relatively low volatility suggested by this data is consistent with a molecule possessing a significant dipole moment and the capacity for intermolecular hydrogen bonding via the amine (-NH₂) group, which increases the energy required for the liquid-to-gas phase transition.

Melting Point: An Undetermined Property

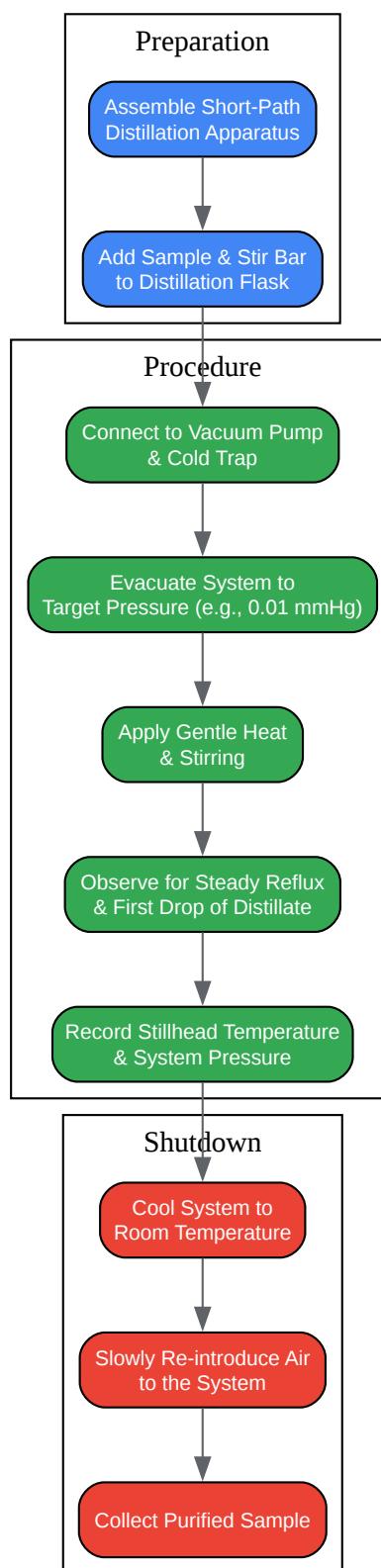
As of the latest literature review, a definitive melting point for **4-(Difluoromethylthio)aniline** has not been reported.

Expert Commentary: The absence of a reported melting point in common chemical databases suggests two possibilities: either the compound is a liquid at ambient temperature, or it has not been isolated and characterized in a solid, crystalline form. Many substituted anilines are liquids or low-melting solids. For instance, the related compound 4-(Trifluoromethylthio)aniline is a liquid[\[2\]](#). Should a solid form be synthesized, its melting point would be a crucial indicator of purity. A sharp melting range (typically <1 °C) is characteristic of a pure crystalline

compound, while impurities introduce defects into the crystal lattice, resulting in a broader and depressed melting range.

Protocols for Experimental Determination

To ensure data integrity and reproducibility, the following standardized protocols for determining boiling and melting points are recommended.


Protocol 1: Boiling Point Determination via Vacuum Distillation

This method is essential for high-boiling or thermally sensitive compounds like **4-(Difluoromethylthio)aniline**.

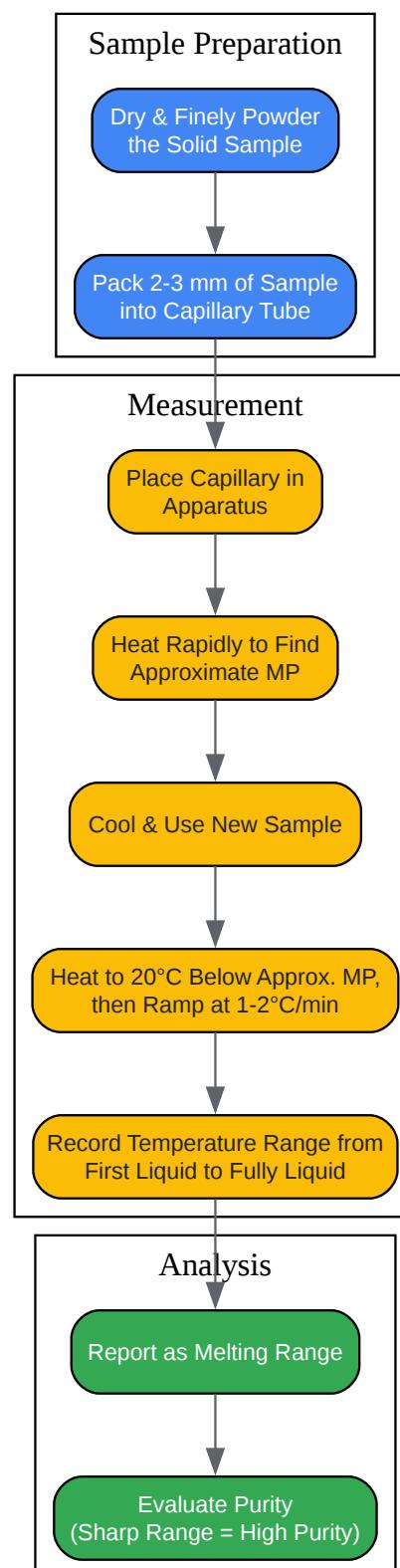
Methodology Steps:

- Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.
- Sample Loading: Place the crude **4-(Difluoromethylthio)aniline** sample into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
- System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly evacuate the system to the target pressure (e.g., 0.01 mmHg), monitored by a vacuum gauge.
- Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
- Equilibrium and Data Recording: Observe the temperature at the stillhead. The boiling point is the temperature at which a steady reflux is established and the first drop of distillate is collected in the receiving flask. Record this temperature and the corresponding pressure.
- Post-Distillation: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly reintroducing air.

Workflow for Boiling Point Determination under Reduced Pressure

[Click to download full resolution via product page](#)

Caption: Workflow for vacuum distillation to determine boiling point.


Protocol 2: Melting Point Determination (for a potential solid form)

This protocol outlines the standard capillary method for determining the melting point.

Methodology Steps:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Apparatus Setup:** Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
- **Rapid Heating (Initial Scan):** Heat the sample rapidly to get a preliminary, approximate melting temperature. Let the apparatus cool.
- **Accurate Determination:** Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the initial scan.
- **Slow Heating Ramp:** Decrease the heating rate to 1-2 °C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Workflow for Capillary Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining melting point via the capillary method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-((DIFLUOROMETHYL)THIO)ANILINE CAS#: 24933-60-6 [amp.chemicalbook.com]
- 2. Cas 372-16-7,4-(Trifluoromethylthio)aniline | lookchem [lookchem.com]
- To cite this document: BenchChem. [Physical properties of 4-(Difluoromethylthio)aniline (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364554#physical-properties-of-4-difluoromethylthio-aniline-melting-point-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com